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Compound of Interest

Compound Name: CASPS8

Cat. No.: B1575326

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-8 (CASP8) is a critical initiator caspase in the extrinsic apoptosis pathway. Upon
activation by death receptors such as Fas and TNFR, pro-caspase-8 undergoes proteolytic
cleavage, leading to the formation of active caspase-8. This active form then initiates a
downstream caspase cascade, culminating in programmed cell death. Monitoring the cleavage
of pro-caspase-8 into its active fragments is a key method for assessing the induction of
extrinsic apoptosis. Western blotting is a widely used and effective technique for this purpose,
allowing for the specific detection of both full-length pro-caspase-8 and its cleaved subunits.
This document provides a detailed protocol for the detection of CASP8 cleavage by Western
blot, intended for researchers in academic and industrial settings.

Signaling Pathway of CASP8 Activation

The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g.,
FasL, TNF-0) to their cognate death receptors on the cell surface. This binding event triggers
receptor trimerization and the recruitment of adaptor proteins, most notably Fas-Associated
Death Domain (FADD). FADD, in turn, recruits pro-caspase-8 molecules, leading to the
formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, the high local
concentration of pro-caspase-8 facilitates its dimerization and subsequent auto-proteolytic
activation.
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Pro-caspase-8 (approximately 55 kDa) is cleaved at specific aspartic acid residues, generating
the active heterotetramer. This process involves several cleavage events. Initial cleavage can
occur between the large (p18) and small (p10) catalytic subunits at Asp374 and Asp384,
producing a p43/p41 fragment and the p10 subunit. Subsequent cleavage between the pro-
domain and the large subunit at Asp210 and Asp216 releases the p18 subunit. The fully active
caspase-8 is a heterotetramer composed of two p18 and two p10 subunits.[1] This active
caspase-8 can then cleave and activate downstream effector caspases, such as caspase-3
and caspase-7, thereby executing the apoptotic program.
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Caption: CASPS8 signaling pathway leading to apoptosis.
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Experimental Workflow for Western Blot

The Western blot procedure for detecting CASP8 cleavage involves several key stages. It
begins with the preparation of cell lysates from both control and treated samples. The total
protein concentration of each lysate is then determined to ensure equal loading onto the gel.
The protein samples are subsequently denatured and separated by size using sodium dodecyl
sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Following separation, the proteins are
transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is then
blocked to prevent non-specific antibody binding. After blocking, the membrane is incubated
with a primary antibody that specifically recognizes CASP8. To detect both the pro-form and
cleaved fragments, an antibody that recognizes an epitope present in both is recommended.
Following incubation with the primary antibody, the membrane is washed and then incubated
with a secondary antibody conjugated to an enzyme (e.g., HRP). After another series of
washes, a chemiluminescent substrate is added, and the resulting signal is detected, allowing
for the visualization of the full-length and cleaved CASP8 bands.
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Caption: Experimental workflow for CASP8 cleavage detection.
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Detailed Experimental Protocol
Sample Preparation (Cell Lysis)

o Culture cells to the desired density and treat with the compound of interest to induce
apoptosis. Include both treated and untreated (control) samples.

 After treatment, aspirate the culture medium and wash the cells twice with ice-cold
Phosphate-Buffered Saline (PBS).[2]

» For adherent cells, add ice-cold RIPA lysis buffer (see table below for recipe) containing
protease inhibitors directly to the culture dish.[2] For suspension cells, pellet the cells by
centrifugation and resuspend in lysis buffer.

o Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For
suspension cells, ensure the pellet is fully resuspended.

 Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
» Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

o Determine the protein concentration of each lysate using a BCA protein assay kit according
to the manufacturer's instructions.

» Normalize the protein concentration of all samples with lysis buffer.

e Add 4X Laemmli sample buffer (see table below for recipe) to the lysates to a final
concentration of 1X.

» Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

e The samples are now ready for SDS-PAGE or can be stored at -20°C.

SDS-PAGE

o Assemble the electrophoresis apparatus with a 10-12% polyacrylamide gel, which is suitable
for resolving both pro-caspase-8 (~55 kDa) and its cleaved fragments (p43/41, p18, p10
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kDa).

« Fill the inner and outer chambers of the apparatus with 1X running buffer (see table below for
recipe).

o Load 20-30 ug of protein lysate per well. Also, load a pre-stained protein ladder to monitor
the migration of proteins.

e Run the gel at a constant voltage. A typical setting is 80-100V through the stacking gel and
then increasing to 120-150V for the resolving gel.[3] Run until the dye front reaches the
bottom of the gel.

Protein Transfer

This protocol describes a wet transfer method, which is generally recommended for quantitative
and efficient transfer of a broad range of protein sizes.

Pre-soak the PVDF membrane in methanol for 1-2 minutes, followed by a brief rinse in
deionized water, and then equilibrate in 1X transfer buffer (see table below for recipe) for at
least 10 minutes. Nitrocellulose membranes do not require the methanol activation step.

Soak the filter papers and sponges in 1X transfer buffer.

Assemble the transfer sandwich in the following order: sponge, filter paper, gel, PVDF
membrane, filter paper, sponge. Ensure there are no air bubbles between the gel and the
membrane.

Place the transfer sandwich into the transfer cassette and insert it into the transfer tank filled
with cold 1X transfer buffer. An ice pack can be added to the tank to maintain a low
temperature.

Perform the transfer at a constant voltage of 100V for 60-90 minutes or at a lower voltage
(e.g., 20-30V) overnight at 4°C.[4][5]

Immunoblotting

 After transfer, wash the membrane briefly with deionized water and then with 1X TBST (see
table below for recipe).
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» Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in 1X
TBST for 1 hour at room temperature with gentle agitation.[6]

¢ \Wash the membrane three times for 5 minutes each with 1X TBST.

e Incubate the membrane with the primary antibody against CASP8, diluted in 5% milk or BSA
in 1X TBST. The optimal dilution should be determined empirically, but a starting point of
1:1000 is common.[7] Incubation can be done for 2 hours at room temperature or overnight
at 4°C with gentle agitation.[7][8]

» After primary antibody incubation, wash the membrane three times for 10 minutes each with
1X TBST.

 Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-
rabbit or anti-mouse 1gG), diluted in 5% milk or BSA in 1X TBST, for 1 hour at room
temperature with gentle agitation. A common dilution is 1:2000 to 1:5000.[9]

o Wash the membrane three times for 10 minutes each with 1X TBST.

Detection

o Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's
instructions.

e |ncubate the membrane with the ECL substrate for 1-5 minutes.

o Capture the chemiluminescent signal using a digital imaging system or by exposing the
membrane to X-ray film.

Data Presentation and Interpretation

The primary endpoint of this assay is the visualization of a decrease in the band intensity of
pro-caspase-8 (~55 kDa) and the concomitant appearance or increase in the intensity of the
cleaved caspase-8 fragments (p43/41, p18, and p10 kDa) in treated samples compared to
untreated controls. The presence of the cleaved fragments is a direct indicator of CASP8
activation and the induction of extrinsic apoptosis. For a semi-quantitative analysis, the band
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intensities can be measured using densitometry software and normalized to a loading control
(e.g., B-actin or GAPDH).

Quantitative Data Summary
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Parameter

Composition/Setting

Notes

RIPA Lysis Buffer

50 mM Tris-HCI (pH 7.4), 150
mM NacCl, 1% NP-40, 0.5%
sodium deoxycholate, 0.1%
SDS, 1 mM EDTA, Protease
Inhibitor Cocktail

A common buffer for total

protein extraction.[2]

4X Laemmli Buffer

250 mM Tris-HCI (pH 6.8), 8%
SDS, 40% glycerol, 20% [3-
mercaptoethanol, 0.02%

bromophenol blue

Used for sample denaturation
before SDS-PAGE.

10X Running Buffer

250 mM Tris base, 1.92 M
glycine, 1% SDS

Dilute to 1X with deionized

water for use.

10X Transfer Buffer

250 mM Tris base, 1.92 M
glycine, 20% methanol

(optional)

Dilute to 1X with deionized
water. Methanol aids in protein

binding to the membrane.

10X TBST

100 mM Tris-HCI (pH 7.5), 1.5
M NacCl, 1% Tween-20

Dilute to 1X with deionized

water for use in washing steps.

Protein Loading

20-30 pug per well

Ensure equal loading across

all lanes.

Gel Percentage

10-12% Polyacrylamide

Optimal for resolving pro- and
cleaved CASP8.

SDS-PAGE Voltage

80-150 V

Lower voltage for stacking,

higher for resolving.[3]

Transfer Conditions

100 V for 60-90 min or 20-30 V

overnight

Wet transfer method.[4][5]

Blocking Solution

5% non-fat milk or 5% BSA in
1X TBST

Block for 1 hour at room

temperature.[6]

Primary Antibody

1:500 - 1:2000 dilution in

blocking solution

Incubate for 2 hours at RT or
overnight at 4°C.[7][8]
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s darv Antibod 1:2000 - 1:10000 dilution in Incubate for 1 hour at room
econdary Antibo
Y Y blocking solution temperature.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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